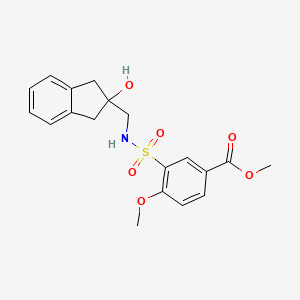
methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H21NO6S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)-4-methoxybenzoate (CAS No. 2034408-82-5) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| Common Name | Methyl 3-(N-sulfamoyl) |
| Molecular Formula | C19H21NO6S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034408-82-5 |
The biological activity of methyl 3-(N-sulfamoyl) is thought to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
- Enzyme Inhibition : It potentially inhibits certain enzymes involved in metabolic processes, thereby altering cellular functions.
- Antioxidant Activity : Given the presence of hydroxyl groups in its structure, the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-(N-sulfamoyl) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfamoyl groups possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 50 to 200 µg/mL, demonstrating their potential as antimicrobial agents .
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. For example, derivatives with similar structural motifs have been shown to induce cell cycle arrest in cancer cells and inhibit histone deacetylase (HDAC) activity. This dual mechanism contributes to their effectiveness in reducing tumor growth in vitro and in vivo models .
Case Studies
- Study on Antimicrobial Efficacy :
-
Antitumor Mechanisms :
- A study investigating the effects of hydroxamic acid derivatives reported significant antitumor activity through HDAC inhibition. The most potent compound in this series demonstrated IC50 values ranging from 4.9 to 7.6 µM against various cancer cell lines .
Research Findings and Data Tables
The following table summarizes key findings from recent studies on methyl 3-(N-sulfamoyl):
Eigenschaften
IUPAC Name |
methyl 3-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-25-16-8-7-13(18(21)26-2)9-17(16)27(23,24)20-12-19(22)10-14-5-3-4-6-15(14)11-19/h3-9,20,22H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFYVYBSMRUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














